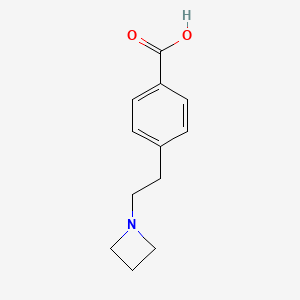
4-(2-(Azetidin-1-yl)ethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is an organic compound with the molecular formula C12H15NO2 It features a benzoic acid moiety linked to an azetidine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-(azetidin-1-yl)ethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-(azetidin-1-yl)ethanol displaces the bromine atom on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
4-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and benzoic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(2-(Morpholin-1-yl)ethyl)benzoic acid: Contains a morpholine ring, offering different chemical properties.
Uniqueness
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-[2-(azetidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9H2,(H,14,15) |
Clé InChI |
UMXZAWWOUWKTQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CCC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
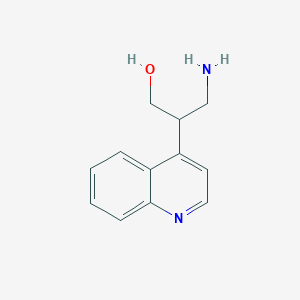
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
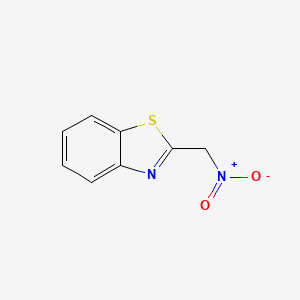
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
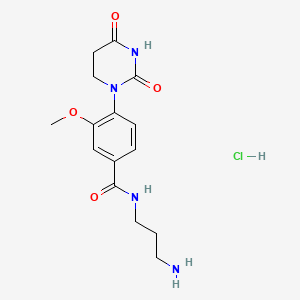


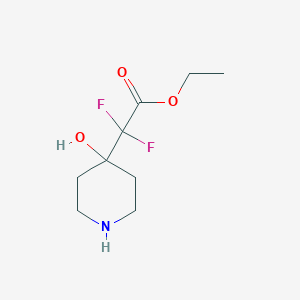
![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
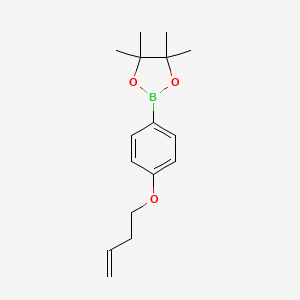
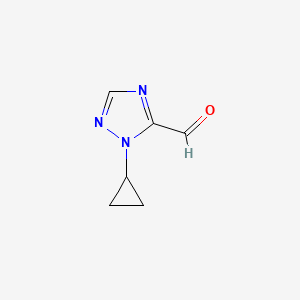
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)

